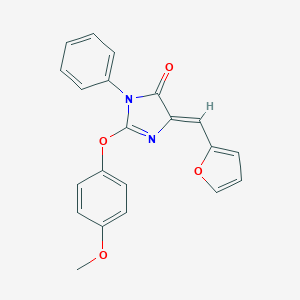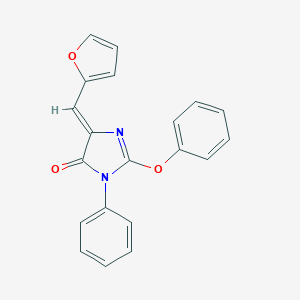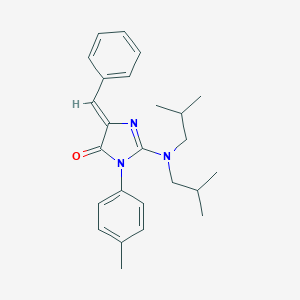![molecular formula C13H24O B295975 Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
Bicyclo[10.1.0]tridecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[10.1.0]tridecan-2-ol, also known as BCTD-ol, is a cyclic alcohol compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bicyclo[10.1.0]tridecan-2-ol is not fully understood. However, studies have shown that it can interact with various biological targets including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the estrogen receptor alpha (ERα), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[10.1.0]tridecan-2-ol in lab experiments is its ability to form stable inclusion complexes with various drugs. This property makes it a potential drug delivery agent for poorly soluble drugs. Another advantage is its ability to act as a chiral ligand for asymmetric catalysis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo[10.1.0]tridecan-2-ol. One direction is the development of this compound-based polymers with unique properties for various applications. Another direction is the study of this compound as a potential drug delivery agent for poorly soluble drugs. Additionally, the study of this compound as a chiral ligand for asymmetric catalysis could lead to the development of new catalytic systems with high enantioselectivity. Finally, further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
This compound is a cyclic alcohol compound that has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. Its ability to form stable inclusion complexes with various drugs and act as a chiral ligand for asymmetric catalysis make it a promising compound for future research. Further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Synthesemethoden
Bicyclo[10.1.0]tridecan-2-ol can be synthesized through a multi-step process starting from the commercially available compound, 1,10-decanediol. The synthesis involves cyclization of the decanediol using sodium hydride and iodine to form the bicyclic ring system. The final step involves the reduction of the intermediate compound to yield this compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo[10.1.0]tridecan-2-ol has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery agent due to its ability to form stable inclusion complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, this compound has been used as a chiral ligand for asymmetric catalysis.
Eigenschaften
Molekularformel |
C13H24O |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
bicyclo[10.1.0]tridecan-11-ol |
InChI |
InChI=1S/C13H24O/c14-13-9-7-5-3-1-2-4-6-8-11-10-12(11)13/h11-14H,1-10H2 |
InChI-Schlüssel |
SPQXQKQSLNNEEN-UHFFFAOYSA-N |
SMILES |
C1CCCCC2CC2C(CCCC1)O |
Kanonische SMILES |
C1CCCCC2CC2C(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)







